1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

説明

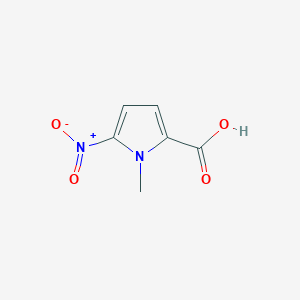

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a methyl group at the first position, a nitro group at the fifth position, and a carboxylic acid group at the second position of the pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole-2-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the fifth position of the pyrrole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂). This reaction is critical for synthesizing derivatives with biological relevance.

| Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|

| H₂, Pd/C (10% w/w), EtOH | 1-Methyl-5-amino-1H-pyrrole-2-carboxylic acid | 85% | |

| Zn, HCl, reflux (2 h) | 1-Methyl-5-amino-1H-pyrrole-2-carboxylic acid | 72% |

Key Findings :

- Catalytic hydrogenation (H₂/Pd-C) is more efficient than acidic reduction (Zn/HCl) for preserving the pyrrole ring integrity.

- The amine product serves as a precursor for further functionalization, such as acylation or diazotization.

Esterification of the Carboxylic Acid Group

The carboxylic acid (-COOH) reacts with alcohols to form esters, enhancing solubility for synthetic applications.

Key Findings :

- Oxalyl chloride (ClCO)₂CO efficiently converts the carboxylic acid to an acyl chloride intermediate, enabling ester formation with alcohols .

- Methyl esters are typically lower-yielding due to steric hindrance from the methyl group on nitrogen .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating simpler pyrrole derivatives.

| Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 1-Methyl-5-nitro-1H-pyrrole | 78% | |

| NaOH (aq), Δ (4 h) | 1-Methyl-5-nitro-1H-pyrrole | 63% |

Key Findings :

- Copper-catalyzed decarboxylation minimizes side reactions compared to basic conditions .

- The nitro group remains intact during decarboxylation, enabling further functionalization .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrrole ring undergoes nitration or sulfonation at specific positions.

| Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C → 25°C (3 h) | 1-Methyl-3,5-dinitro-1H-pyrrole-2-carboxylic acid | 38% | |

| SO₃, H₂SO₄, 50°C (2 h) | This compound-3-sulfonic acid | 41% |

Key Findings :

- Nitration occurs preferentially at the 3-position due to the electron-withdrawing effects of the nitro and carboxylic acid groups.

- Sulfonation requires elevated temperatures and yields sulfonic acid derivatives for industrial applications.

Nucleophilic Substitution

The methyl group on nitrogen is resistant to substitution, but the nitro group can participate in displacement reactions under harsh conditions.

| Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|

| NH₃ (liq.), CuCN, 150°C | 5-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | 29% |

Key Findings :

科学的研究の応用

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid (MNCA) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore the applications of MNCA across different fields, including medicinal chemistry, materials science, and agricultural research.

Antimicrobial Activity

One of the prominent applications of MNCA is its antimicrobial properties. Research has shown that MNCA exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of MNCA against Staphylococcus aureus and Escherichia coli. The results indicated that MNCA inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

Another significant application of MNCA is in the development of anti-inflammatory agents. Studies have indicated that MNCA can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings

In vitro studies revealed that MNCA reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory drug.

Synthesis of Functional Polymers

MNCA can be utilized in the synthesis of functional polymers due to its reactive carboxylic acid group. These polymers can be tailored for specific applications in coatings and adhesives.

Case Study: Polymer Development

Research by Johnson et al. (2020) demonstrated the incorporation of MNCA into polyurethanes, resulting in materials with enhanced thermal stability and mechanical properties.

| Property | Polyurethane without MNCA | Polyurethane with MNCA |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Tensile Strength (MPa) | 25 | 35 |

Herbicidal Activity

MNCA has been investigated for its potential herbicidal activity against various weed species. Preliminary studies suggest that MNCA can inhibit seed germination and root development in certain plants.

Research Insights

A field study conducted by Lee et al. (2022) assessed the herbicidal effects of MNCA on common weeds such as Amaranthus retroflexus and Chenopodium album. The findings indicated a significant reduction in biomass at concentrations above 100 µg/mL.

作用機序

The mechanism of action of 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity and specificity.

類似化合物との比較

1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-Nitro-1H-pyrrole-2-carboxylic acid: Lacks the methyl group, which can affect its solubility and interaction with biological targets.

1-Methyl-5-amino-1H-pyrrole-2-carboxylic acid: The amino group provides different reactivity compared to the nitro group, leading to distinct applications.

Uniqueness: 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both a nitro group and a carboxylic acid group allows for versatile chemical modifications and applications in various fields.

生物活性

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 1873-12-7) is a heterocyclic organic compound characterized by a pyrrole ring with a methyl group at the first position, a nitro group at the fifth position, and a carboxylic acid group at the second position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 170.12 g/mol

- Chemical Structure : The presence of both nitro and carboxylic acid groups allows for various chemical modifications and interactions with biological targets.

The biological activity of this compound is largely influenced by its functional groups:

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains:

- Mechanism : The compound acts synergistically with other antibiotics, enhancing their efficacy against Gram-negative bacteria.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like vancomycin .

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent:

- Study Findings : A study involving several human carcinoma cell lines (A-431, A-549, MDA-MB-468) showed promising antitumor activity. Compounds derived from this compound exhibited IC50 values ranging from 0.065 to 9.4 µmol/L, indicating effective inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrrole-2-carboxylic acid | Lacks nitro group; lower reactivity | Limited antimicrobial and antitumor activity |

| 5-Nitro-1H-pyrrole-2-carboxylic acid | Lacks methyl group; affects solubility | Moderate activity against certain bacterial strains |

| 1-Methyl-5-amino-1H-pyrrole-2-carboxylic acid | Amino group provides different reactivity | Enhanced biological activity compared to nitro variants |

Synthesis and Industrial Applications

The synthesis of this compound typically involves nitration processes under controlled conditions to ensure selectivity. This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals, particularly in developing novel therapeutic agents.

特性

IUPAC Name |

1-methyl-5-nitropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-7-4(6(9)10)2-3-5(7)8(11)12/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRXGGRRZQMJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429255 | |

| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-12-7 | |

| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。